molecular formula C20H20N4O2 B2781758 (4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone CAS No. 2097929-58-1

(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone

Cat. No. B2781758
CAS RN: 2097929-58-1
M. Wt: 348.406
InChI Key: DHHZZJLUWYMMPI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Synthesis Analysis

The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Chemical Reactions Analysis

The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .


Physical And Chemical Properties Analysis

The compound has a CAS Number of 1283979-71-4 and a Molecular Weight of 201.23 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Scientific Research Applications

Synthesis and Reactivity

Compounds with structures similar to "(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone" have been synthesized and explored for their reactivity in various chemical reactions. For instance, Ibrahim et al. (2002) discussed the synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans and their derivatives, highlighting the chemical versatility and potential applications of these compounds in producing a wide range of chemical structures (Ibrahim, El-Shaaer, & Hassan, 2002).

Antimicrobial and Anticancer Properties

A study by Mallesha and Mohana (2014) on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives revealed significant in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014). Another research by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their binding affinity and anticancer activities, which shows the relevance of such compounds in medicinal chemistry (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Molecular Docking and Structure-Activity Relationships

The molecular docking study of pyrimidine-piperazine-chromene and -quinoline conjugates against human breast cancer cell lines by Parveen et al. (2017) also illustrates the use of these compounds in understanding the structure-activity relationships and developing targeted therapies for cancer (Parveen et al., 2017).

Thermal and Optical Studies

Research by Karthik et al. (2021) on derivatives similar to the compound involved thermal, optical, etching, and structural studies, along with theoretical calculations, highlighting the importance of understanding the physical and chemical properties of these compounds for their potential applications in materials science (Karthik et al., 2021).

Bioimaging Applications

The work on fluorescent probes for zinc(II) ion sensing in aqueous solutions by Pawar et al. (2016) represents another dimension of scientific research applications. Such studies demonstrate the potential of related compounds in bioimaging and sensing applications, indicating their relevance in biomedical research (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016).

Safety and Hazards

The compound has a GHS07 Signal Word Warning . Hazard Statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound is an attractive target for cancer therapy . Efforts in targeting this compound have increased in recent years . Representative compounds modulated biomarkers of signaling through this compound in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-21-11-8-19(22-14)26-16-9-12-24(13-10-16)20(25)18-7-6-15-4-2-3-5-17(15)23-18/h2-8,11,16H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHZZJLUWYMMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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